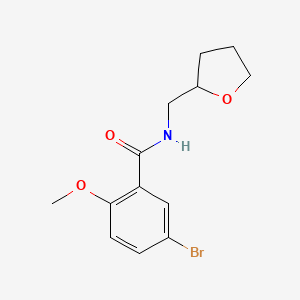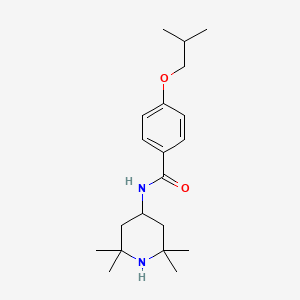![molecular formula C17H28ClNO2 B4403542 1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride](/img/structure/B4403542.png)
1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride
Overview
Description
1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride is a chemical compound known for its significant applications in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in research due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride involves several steps:
Chemical Reactions Analysis
1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Scientific Research Applications
1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets. It acts as an antagonist/inverse agonist at histamine H3 receptors, enhancing the activity of histaminergic neurons in the brain. This leads to increased synthesis and release of histamine, which promotes wakefulness and cognitive functions .
Comparison with Similar Compounds
1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride is unique compared to other piperidine derivatives due to its specific structure and mechanism of action. Similar compounds include:
1-[3-(4-Chlorophenyl)propoxy]propyl piperidine hydrochloride: Known for its use in treating sleep disorders.
Spiropiperidines: These compounds have a different structural framework but share some pharmacological properties.
This compound stands out due to its specific interaction with histamine receptors and its potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
1-[3-(2-propoxyphenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-2-14-19-16-9-4-5-10-17(16)20-15-8-13-18-11-6-3-7-12-18;/h4-5,9-10H,2-3,6-8,11-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGSZWMEXSXZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B4403459.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4403472.png)
![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4403475.png)
![1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403479.png)
![4-[2-(4-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4403480.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4403493.png)

![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4403497.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B4403516.png)


![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B4403546.png)
